

A Technical Guide to 2,5-Diaminoterephthalic Acid: Nomenclature, Synthesis, and Applications

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Compound of Interest

Compound Name: 2,5-Diaminoterephthalic acid

Cat. No.: B1630355

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-diaminoterephthalic acid**, a versatile chemical intermediate. The document details its alternative names and chemical identifiers, outlines key synthetic methodologies, and explores its application in the formation of advanced materials.

Chemical Identity and Alternative Names

2,5-Diaminoterephthalic acid is a sought-after organic compound due to its unique molecular structure, which features both amine and carboxylic acid functional groups. This arrangement makes it a valuable building block in the synthesis of polymers and metal-organic frameworks (MOFs). A variety of synonyms and identifiers are used in commercial and academic literature to refer to this compound.

Identifier Type	Identifier
IUPAC Name	2,5-diaminobenzene-1,4-dicarboxylic acid[1]
CAS Number	945-30-2[1][2][3][4]
Synonyms	2,5-Diamino-1,4-benzenedicarboxylic acid[5][6], H2DATA[5][7], 2,5-Diaminoterephthalsaeure[7]
PubChem CID	816761[1]
EC Number	687-048-1[1]
DSSTox Substance ID	DTXSID20355701[1]

Synthetic Protocols

The synthesis of **2,5-diaminoterephthalic acid** is most commonly achieved through a two-step process starting from terephthalic acid. This process involves nitration followed by reduction.

Synthesis of 2,5-Diaminoterephthalic Acid

This protocol is based on a widely recognized synthetic route.

Step 1: Nitration of Terephthalic Acid

This step involves the nitration of terephthalic acid to yield 2,5-dinitroterephthalic acid.

- Materials: Terephthalic acid, concentrated nitric acid, concentrated sulfuric acid.
- Procedure:
 - In a reaction vessel, combine terephthalic acid with concentrated sulfuric acid.
 - Cool the mixture in an ice bath.
 - Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction vessel while maintaining a low temperature.

- After the addition is complete, allow the reaction to proceed for several hours at a controlled temperature.
- Upon completion, pour the reaction mixture over ice to precipitate the 2,5-dinitroterephthalic acid.
- Filter the precipitate, wash with cold water, and dry.

Step 2: Reduction of 2,5-Dinitroterephthalic Acid

The dinitro intermediate is then reduced to form the final product.

- Materials: 2,5-Dinitroterephthalic acid, a reducing agent (e.g., iron powder or tin(II) chloride), hydrochloric acid.
- Procedure:
 - Suspend 2,5-dinitroterephthalic acid in an acidic solution, such as aqueous hydrochloric acid.
 - Add the reducing agent portion-wise to the suspension while stirring.
 - Heat the reaction mixture to drive the reduction to completion.
 - After the reaction is complete, cool the mixture and neutralize it to precipitate the **2,5-diaminoterephthalic acid**.
 - Filter the product, wash it with water, and dry it.



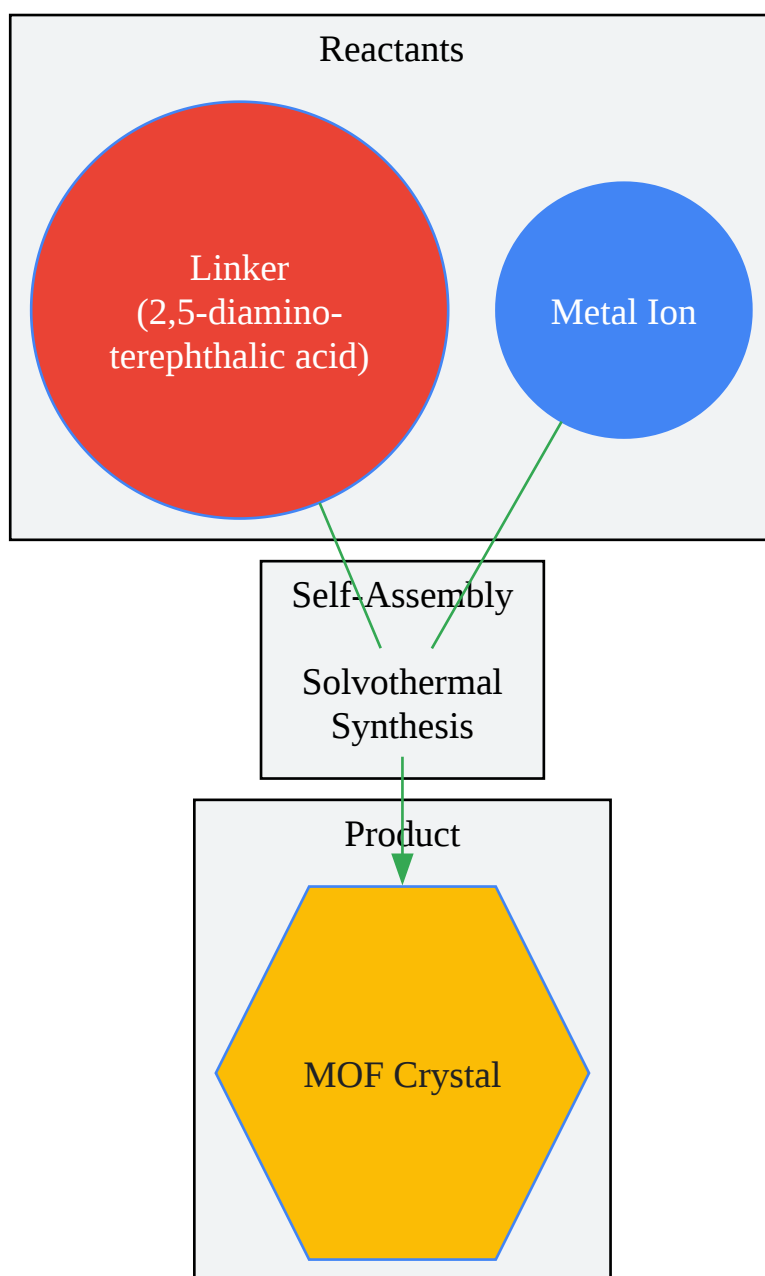
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Synthetic pathway for **2,5-diaminoterephthalic acid**.

Representative Synthesis of a Metal-Organic Framework (MOF)

2,5-Diaminoterephthalic acid is a key building block for functionalized MOFs. The following is a general protocol for the solvothermal synthesis of an amino-functionalized MOF, which can be adapted for use with **2,5-diaminoterephthalic acid**.

- Materials: **2,5-Diaminoterephthalic acid**, a metal salt (e.g., zirconium(IV) chloride), a solvent (e.g., N,N-dimethylformamide - DMF).
- Procedure:
 - In a reaction vessel, dissolve the metal salt in the solvent.
 - In a separate vessel, dissolve the **2,5-diaminoterephthalic acid** in the solvent.
 - Combine the two solutions and stir to ensure homogeneity.
 - Transfer the reaction mixture to a Teflon-lined autoclave.
 - Heat the autoclave in an oven at a specific temperature (typically between 100-150 °C) for a designated period (e.g., 24-72 hours).
 - After the reaction, allow the autoclave to cool to room temperature.
 - Collect the crystalline product by filtration or centrifugation.
 - Wash the product with fresh solvent to remove any unreacted starting materials.
 - Activate the MOF by solvent exchange and heating under vacuum to remove solvent molecules from the pores.



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Conceptual diagram of MOF self-assembly.

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